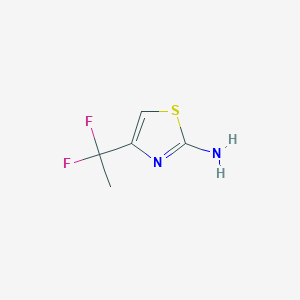
4-(1,1-Difluoroethyl)-1,3-thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,1-Difluoroethyl)-1,3-thiazol-2-amine is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of the 1,1-difluoroethyl group imparts distinct electronic and steric characteristics, making it a valuable compound for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-Difluoroethyl)-1,3-thiazol-2-amine typically involves the introduction of the 1,1-difluoroethyl group onto a thiazole ring. One common method is the nucleophilic substitution reaction where a suitable thiazole precursor reacts with a difluoroethylating agent under controlled conditions. For instance, the reaction of 2-aminothiazole with 1,1-difluoroethyl chloride in the presence of a base can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the compound from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1,1-Difluoroethyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and bases under controlled temperature and solvent conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(1,1-Difluoroethyl)-1,3-thiazol-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioisostere in drug design, where the 1,1-difluoroethyl group can mimic other functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Wirkmechanismus
The mechanism of action of 4-(1,1-Difluoroethyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The 1,1-difluoroethyl group can influence the compound’s binding affinity and selectivity towards enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Bromo-4-(1,1-difluoroethyl)benzene
- 1-Bromo-3-(1,1-difluoroethyl)benzene
- 1-Bromo-2-(1,1-difluoroethyl)benzene
Uniqueness
4-(1,1-Difluoroethyl)-1,3-thiazol-2-amine stands out due to the presence of both the thiazole ring and the 1,1-difluoroethyl group. This combination imparts unique electronic and steric properties, making it a versatile compound for various applications. Compared to other similar compounds, it offers a distinct balance of reactivity and stability, making it suitable for specialized research and industrial uses .
Eigenschaften
Molekularformel |
C5H6F2N2S |
|---|---|
Molekulargewicht |
164.18 g/mol |
IUPAC-Name |
4-(1,1-difluoroethyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C5H6F2N2S/c1-5(6,7)3-2-10-4(8)9-3/h2H,1H3,(H2,8,9) |
InChI-Schlüssel |
IKUCSSDMBDQTIG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CSC(=N1)N)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



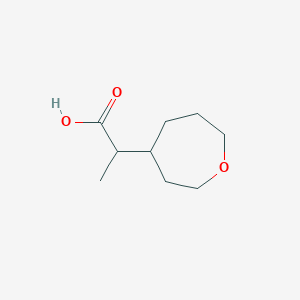
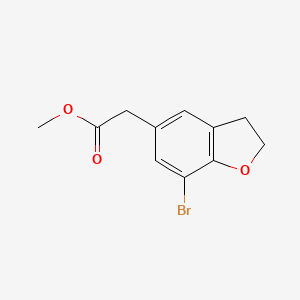

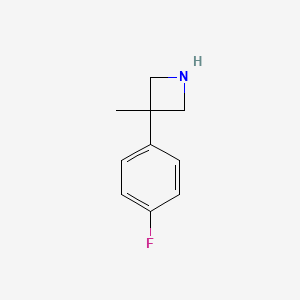
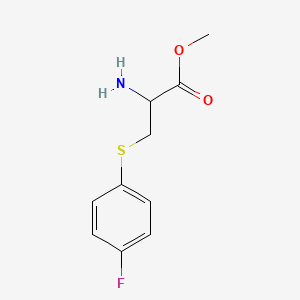

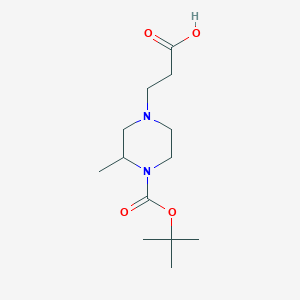
![N-[(5-chlorothiophen-2-yl)methyl]-N,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13567415.png)
![6-Chloro-2-[(2-fluorophenyl)amino]pyridine-3-carboxylicacid](/img/structure/B13567423.png)
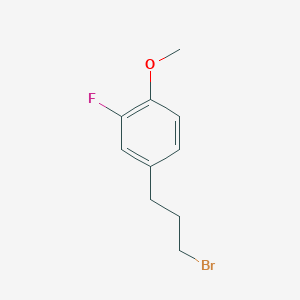
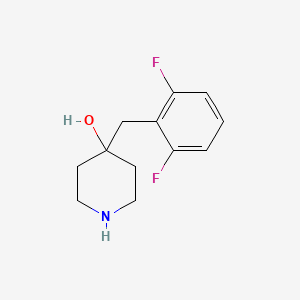
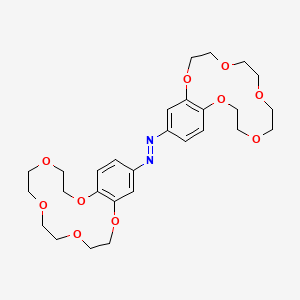
![5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-amine](/img/structure/B13567455.png)
